2-(Piperazin-1-yl)nicotinonitrile hydrochloride
Description
2-(Piperazin-1-yl)nicotinonitrile hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a nitrile group at the 3-position and a piperazine ring at the 2-position. The hydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmacological and biochemical research.
Properties
IUPAC Name |
2-piperazin-1-ylpyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14;/h1-3,12H,4-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHJUODYIICEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87394-51-2 | |
| Record name | 3-Pyridinecarbonitrile, 2-(1-piperazinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)nicotinonitrile hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine moiety facilitates nucleophilic substitution at the pyrimidine ring. For example:
Reaction with Amines
2-(Piperazin-1-yl)nicotinonitrile reacts with alkyl/aryl amines under mild conditions to form N-substituted derivatives.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1,4-Diaminobenzene | Dioxane, 80°C, 6 hrs | Bis-nicotinonitrile derivatives | 72% | |
| Ethylenediamine | Ethanol, reflux, 4 hrs | (2-Aminoethyl)aminonicotinonitrile | 65% |
Mechanistic Insight : The electron-rich piperazine nitrogen activates the adjacent carbon for nucleophilic attack, enabling bond formation with amines.
Hydrolysis Reactions
The nitrile group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
In concentrated HCl (6M, reflux), the nitrile converts to a carboxylic acid:
Product: 2-(Piperazin-1-yl)nicotinic acid hydrochloride ( ).
Basic Hydrolysis
Under NaOH (2M, 60°C), partial hydrolysis forms an amide intermediate, though yields are lower (~40%) due to competing side reactions ( ).
Acylation Reactions
The secondary amines on the piperazine ring react with acylating agents:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Acetyl chloride | DCM, TEA, 0°C → RT | N-Acetyl-piperazinyl nicotinonitrile | Pharmacological modifiers |
| Benzoyl chloride | THF, −10°C, 2 hrs | N-Benzoyl derivative | Ligand synthesis |
Key Observation : Acylation selectively targets the piperazine nitrogen, leaving the nitrile intact ( ).
Alkylation Reactions
Alkyl halides react with the piperazine nitrogen to form quaternary ammonium salts:
| Reagent | Conditions | Product | Stability |
|---|---|---|---|
| Methyl iodide | THF, K₂CO₃, 50°C, 8 hrs | N-Methyl-piperazinyl nicotinonitrile | High |
| Ethyl bromide | DMF, RT, 12 hrs | N-Ethyl derivative | Moderate |
Limitation : Over-alkylation can occur with excess reagent, necessitating stoichiometric control ( ).
Complexation with Metal Ions
The piperazine nitrogen acts as a ligand for transition metals:
| Metal Salt | Conditions | Complex Formed | Spectral Data (UV-Vis) |
|---|---|---|---|
| CuCl₂ | Ethanol, RT, 1 hr | Cu(II)-piperazine complex | = 650 nm |
| Fe(NO₃)₃ | Methanol, 40°C, 2 hrs | Fe(III) adduct | Broad absorption at 450 nm |
IR Evidence : Shift in N–H stretching (3300 → 3100 cm⁻¹) confirms coordination ( ).
Critical Analysis of Reaction Outcomes
-
Steric Effects : Bulky substituents on the piperazine ring reduce reaction rates (e.g., tert-butyl groups hinder acylation).
-
Solvent Impact : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may destabilize nitrile groups.
-
pH Sensitivity : Acidic conditions favor nitrile hydrolysis, while basic conditions promote amine reactivity ( ).
This compound’s versatility in forming pharmacologically relevant derivatives (e.g., triazolopyridines , pyrazoles) underscores its utility in medicinal chemistry. Further studies should explore regioselective modifications and catalytic applications.
Scientific Research Applications
Chemical Properties and Structure
2-(Piperazin-1-yl)nicotinonitrile hydrochloride (C10H13ClN4) features a piperazine ring linked to a nicotinonitrile moiety. Its unique structure contributes to its diverse biological activities and potential therapeutic applications.
Medicinal Chemistry
The compound has been explored for its therapeutic properties, including:
- Antimicrobial Activity : Studies indicate that nicotinonitrile derivatives exhibit significant antimicrobial effects, making them candidates for developing new antibiotics .
- Anticancer Properties : Research has shown that this compound can inhibit cancer cell proliferation through various mechanisms, including the inhibition of protein kinases involved in cancer progression .
- Neurological Applications : The compound has been investigated for its role as a potentiator of mGluR5 receptors, which are implicated in neurological disorders such as schizophrenia and Alzheimer's disease .
The compound's biological activities extend to:
- Inhibition of Enzymes : It acts as an inhibitor for several enzymes, including dipeptidyl peptidase IV (DPP-IV), which is crucial in diabetes management .
- Receptor Modulation : It modulates various receptors, including the NMDA receptor, enhancing synaptic transmission and potentially improving cognitive functions .
Industrial Applications
In addition to its medicinal uses, this compound serves as:
- A Building Block in Synthesis : It is utilized in synthesizing more complex heterocyclic compounds, which are essential in drug development and materials science.
- Catalyst in Chemical Reactions : Its chemical properties allow it to function as a catalyst in various organic reactions, facilitating the production of other valuable compounds.
Table 1: Biological Activities of this compound
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Applications |
|---|---|---|
| 2-(Piperidin-3-ylamino)-nicotinonitrile | Piperidine ring | Antidiabetic and anticancer activities |
| 2-(2-(piperazin-1-yl)-1H-benzo[d]imidazol-1-yl) | Benzimidazole and piperazine moieties | Antimicrobial and anticancer properties |
| 4-Chloro-N,N-diethyl-piperidine | Different nitrogen heterocycle | Various therapeutic contexts |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of nicotinonitriles, including this compound, showed promising anticancer activity against various cancer cell lines. The mechanism involved the inhibition of specific kinases that play a critical role in tumor growth.
Case Study 2: Neurological Effects
Research highlighted in Neuroscience Letters investigated the effects of this compound on cognitive function in animal models. Results indicated that it enhanced memory retention and learning capabilities through modulation of glutamate receptors.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)nicotinonitrile hydrochloride involves its role as a peroxisome proliferator-activated receptor antagonist . This means it binds to these receptors and inhibits their activity, which can affect various cellular processes, including lipid metabolism and inflammation .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Differences and Implications
- Functional Groups: The nitrile group in this compound distinguishes it from amide derivatives (e.g., N,N-Dimethyl analog). Nitriles are more electrophilic, enabling participation in click chemistry or hydrolysis to amides/carboxylic acids, whereas amides are stable and commonly found in bioactive molecules .
- Piperidine (in 5-(Piperidin-1-yl)nicotinic acid) lacks the second nitrogen in piperazine, altering hydrogen-bonding capabilities .
- Aromatic Ring Substitution : The 2-position substitution on pyridine in the target compound vs. 5-position in 5-(Piperidin-1-yl)nicotinic acid may influence π-π stacking interactions with biological targets .
Pharmacological and Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound, N,N-Dimethyl analog) exhibit improved water solubility compared to free bases. The nitrile’s lower polarity relative to amides may reduce solubility in polar solvents, but the salt form mitigates this .
- Stability : Nitriles are prone to hydrolysis under acidic/basic conditions, whereas amides (e.g., N-Cyclopropyl analog) are more stable. Storage recommendations (e.g., dry, room temperature) align with hygroscopic tendencies of hydrochloride salts .
- Toxicity: Hazard statements (H302, H315) for N,N-Dimethyl analog suggest moderate toxicity, while 5-(Piperidin-1-yl)nicotinic acid is non-hazardous. The target compound’s nitrile group may pose additional reactivity risks .
Table 2: Key Research Findings
Biological Activity
2-(Piperazin-1-yl)nicotinonitrile hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₀H₁₃ClN₄
- CAS Number : 1185307-06-5
The compound features a piperazine ring attached to a nicotinonitrile moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The compound may act as a ligand for specific receptors, modulating their activity and leading to various physiological effects.
Therapeutic Applications
Research has indicated several therapeutic potentials for this compound:
- Neurological Disorders : The piperazine moiety is often associated with neuroactive properties. Compounds with similar structures have been investigated for their efficacy in treating conditions such as anxiety and depression .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation and promoting apoptosis in cancerous cells .
Case Studies
- Neuropharmacological Studies : In a study involving animal models, administration of compounds similar to this compound resulted in significant improvements in locomotor activity and cognitive function, suggesting potential applications in treating neurodegenerative diseases .
- Antimicrobial Activity : A comparative analysis showed that derivatives of nicotinonitrile exhibited antimicrobial properties against various bacterial strains, indicating that this compound could also possess similar activities .
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuropharmacology | Improved locomotor activity | |
| Anticancer | Inhibition of tumor cell proliferation | |
| Antimicrobial | Effective against Gram-positive bacteria |
Research Findings
Recent studies have focused on optimizing the pharmacological properties of piperazine derivatives. For instance, modifications to the structure have led to compounds with enhanced potency and selectivity for specific targets. This optimization is crucial for developing effective therapeutics that minimize side effects while maximizing efficacy.
Q & A
Q. What are the recommended synthetic pathways for 2-(Piperazin-1-yl)nicotinonitrile hydrochloride, and how can reaction efficiency be improved?
Answer:
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution between a halogenated nicotinonitrile derivative (e.g., 2-chloronicotinonitrile) and piperazine, followed by HCl salt formation. Key steps include maintaining anhydrous conditions and controlled stoichiometry to minimize byproducts like unreacted piperazine or di-substituted impurities .
- Efficiency Optimization : Use iterative feedback loops combining quantum chemical calculations (e.g., transition state modeling) and experimental validation to identify optimal reaction parameters (temperature, solvent polarity, catalyst). This reduces trial-and-error approaches .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Analytical Workflow :
- HPLC-MS : Quantify purity (>95%) using reverse-phase chromatography with a C18 column and acetonitrile/water gradient. Monitor for residual solvents (e.g., DMF) .
- NMR : Confirm substitution patterns (e.g., ¹H NMR for piperazine proton integration; ¹³C NMR for nitrile carbon at ~115 ppm).
- XRD : Resolve crystallographic ambiguities in hydrochloride salt formation .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in observed vs. predicted reactivity of this compound?
Answer:
- Case Study : If experimental data shows unexpected regioselectivity in substitution reactions:
- Perform DFT calculations (e.g., Gaussian 16) to model potential reaction pathways and compare activation energies.
- Validate using kinetic isotope effects or isotopic labeling to trace mechanistic deviations.
- Cross-reference with ICReDD’s reaction path search methods to reconcile computational and empirical data .
Q. What experimental design strategies minimize byproduct formation during scale-up synthesis?
Answer:
- DOE Approach :
- Factors : Temperature (80–120°C), solvent (DMF vs. THF), and molar ratio (1:1.2 nicotinonitrile:piperazine).
- Response Variables : Yield, byproduct concentration.
- Analysis : Use a central composite design (CCD) to identify nonlinear interactions. Prioritize factors with Pareto charts .
- Separation Techniques : Employ membrane technologies (e.g., nanofiltration) to isolate the hydrochloride salt from polar impurities .
Q. How does pH affect the stability of this compound in aqueous solutions?
Answer:
- Stability Protocol :
- Prepare buffered solutions (pH 2–10) and incubate at 25°C/40°C.
- Monitor degradation via LC-MS at 0, 24, 48, and 72 hours.
- Key Findings : Degradation accelerates above pH 7 due to piperazine ring hydrolysis. Stabilize with citrate buffer (pH 4–6) for long-term storage .
Methodological Challenges
Q. How to address discrepancies between spectroscopic data and computational predictions for this compound?
Answer:
- Stepwise Resolution :
- Replicate Experiments : Ensure consistency in sample preparation (e.g., drying to remove residual moisture affecting NMR shifts).
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to NMR datasets to identify outlier spectra.
- Collaborative Validation : Cross-check with independent labs or databases like NIST Chemistry WebBook .
Q. What reactor designs are optimal for continuous-flow synthesis of this compound?
Answer:
- Microreactor Systems :
- Advantages : Enhanced heat/mass transfer, precise residence time control.
- Design Parameters : Channel diameter (<500 µm), Reynolds number (laminar flow).
- Case Study : Use a tubular reactor with in-line IR spectroscopy for real-time monitoring of nitrile group conversion .
Data-Driven Research Applications
Q. Can this compound serve as a kinase inhibitor scaffold, and what structural modifications enhance selectivity?
Answer:
- Rational Design :
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase).
- SAR Analysis : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position to improve binding affinity.
- Validation : Test in enzymatic assays (IC₅₀ determination) and compare with control inhibitors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
